![molecular formula C21H24N4O2S B2685227 (E)-1-(5-cinnamoyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea CAS No. 1396893-05-2](/img/structure/B2685227.png)
(E)-1-(5-cinnamoyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(5-cinnamoyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds in Drug Design
Compounds based on tetrahydrothiazolo[5,4-c]pyridine cores, similar to "(E)-1-(5-cinnamoyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea", have been explored for their potential in drug design. Functionalized building blocks containing privileged motifs such as tetrahydro[1,2,4]triazolo[4,3-a]pyridine have been developed for their utility in lead-like compound design. These non-flat, bicyclic heterocycles are considered privileged motifs due to their ability to interact with biological targets in a specific and efficient manner, potentially leading to novel anti-diabetes drug leads that stimulate glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016).
Antimicrobial and Antitumor Agents
Thiazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitumor potential. Such compounds, sharing structural similarity with the chemical , exhibit promising antimicrobial activity, although their effectiveness as antitumor agents might be limited (Said et al., 2004). This highlights the compound's relevance in developing potential new treatments for infectious diseases while indicating the complexity of achieving antitumor efficacy.
Synthesis and Biological Evaluation
The synthesis and biological evaluation of heterocyclic compounds, including those with a thiazole core, have been actively pursued. For instance, 4-amino-5-cinnamoylthiazoles have been designed and synthesized as chalcone-like anticancer agents, demonstrating significant in vitro antiproliferative activities against various human cancer cell lines. Such studies underscore the importance of structural modification in enhancing biological activity and specificity (Ayati et al., 2018).
Properties
IUPAC Name |
1-cyclopentyl-3-[5-[(E)-3-phenylprop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c26-19(11-10-15-6-2-1-3-7-15)25-13-12-17-18(14-25)28-21(23-17)24-20(27)22-16-8-4-5-9-16/h1-3,6-7,10-11,16H,4-5,8-9,12-14H2,(H2,22,23,24,27)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWWAWHEMLRHKF-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
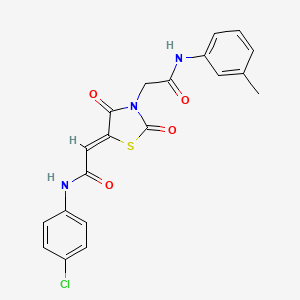
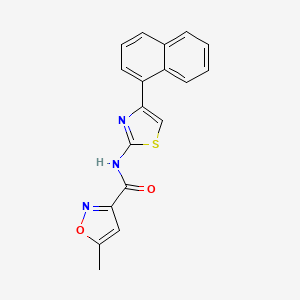
![N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2685149.png)
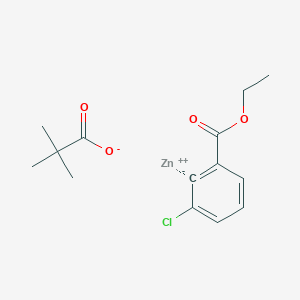
![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2685153.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2685155.png)
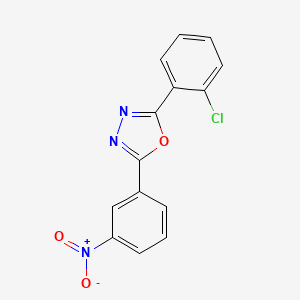
![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2685157.png)
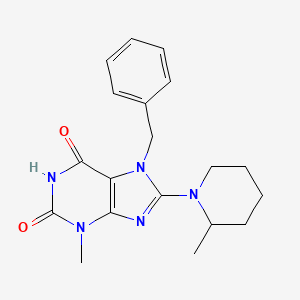
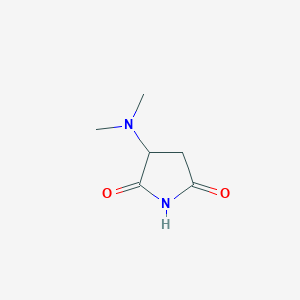
![Diethyl 3-methyl-5-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B2685164.png)
![N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685165.png)
![7-isobutyl-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2685166.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2685167.png)
